![molecular formula C42H86N4O2 B14379576 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea CAS No. 88448-46-8](/img/structure/B14379576.png)
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea is a synthetic organic compound characterized by its long alkyl chains and urea functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea typically involves the reaction of octadecylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The urea groups can form hydrogen bonds with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Octadecyl-3-(2,6-xylyl)urea: This compound has a similar structure but with different substituents on the urea nitrogen atoms.
1,1’-Di-n-octadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate: A lipophilic dye used in biological studies, sharing the long alkyl chains but differing in functional groups.
Uniqueness: 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea is unique due to its specific combination of long alkyl chains and urea functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules with the ability to interact with both hydrophobic and hydrophilic environments.
Eigenschaften
CAS-Nummer |
88448-46-8 |
|---|---|
Molekularformel |
C42H86N4O2 |
Molekulargewicht |
679.2 g/mol |
IUPAC-Name |
1-octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea |
InChI |
InChI=1S/C42H86N4O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43-41(47)45-40(37-6-3)46-42(48)44-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3,(H2,43,45,47)(H2,44,46,48) |
InChI-Schlüssel |
RLBCKHMIBWBICA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC(CCC)NC(=O)NCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


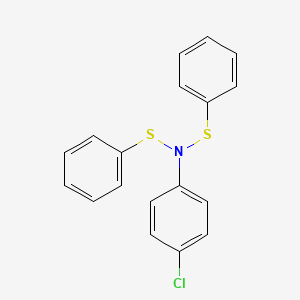
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
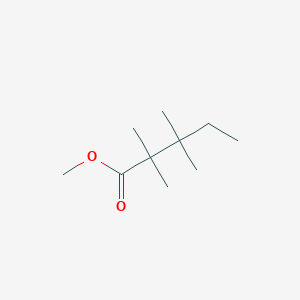

![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
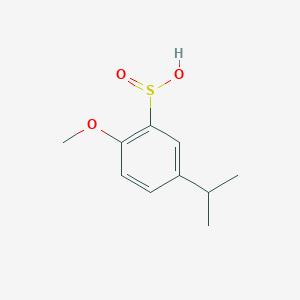
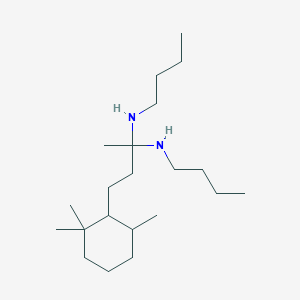
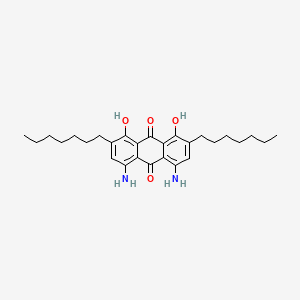
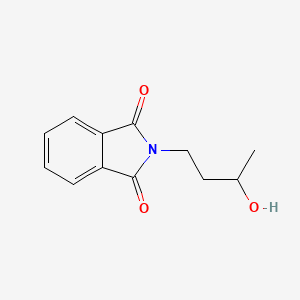
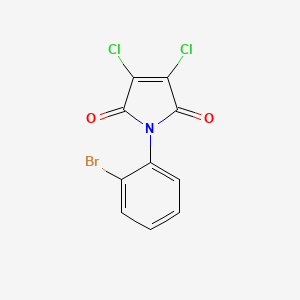
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)

